Product packaging for 3-Benzylpyrrolidine hydrochloride(Cat. No.:CAS No. 936225-49-9)

3-Benzylpyrrolidine hydrochloride

Cat. No.: B1437961
CAS No.: 936225-49-9
M. Wt: 197.7 g/mol
InChI Key: MOHPRQHABSPJSO-UHFFFAOYSA-N
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Description

The Pyrrolidine (B122466) Scaffold in Contemporary Chemical and Pharmaceutical Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry and drug discovery. researchgate.netnih.govnih.gov Its prevalence is attributed to several key features that make it an attractive scaffold for developing novel therapeutic agents. frontiersin.org The sp³-hybridized carbon atoms of the pyrrolidine ring allow for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole. researchgate.netnih.govnih.gov This non-planar structure, which undergoes a phenomenon known as "pseudorotation," contributes to the molecule's stereochemistry and provides increased 3D coverage, which is crucial for specific interactions with biological targets. researchgate.netnih.govnih.govontosight.ai

The stereogenicity of the carbon atoms in the pyrrolidine ring is a significant aspect, as different stereoisomers and the spatial arrangement of substituents can result in varied biological activities due to distinct binding modes with enantioselective proteins. researchgate.netnih.govontosight.ai This structural versatility has led to the incorporation of the pyrrolidine scaffold in numerous FDA-approved drugs. nih.gov Beyond pharmaceuticals, pyrrolidine derivatives are also widely utilized as ligands for transition metals and as organocatalysts in asymmetric synthesis. nih.gov

Contextualizing 3-Benzylpyrrolidine (B112086) Hydrochloride within N-Benzylpyrrolidine Chemistry

The synthesis of N-benzylpyrrolidine derivatives has been a subject of considerable interest, with various methods developed for their preparation. google.compatsnap.comgoogle.com These synthetic strategies often involve the reaction of benzylamine (B48309) with appropriate precursors to form the pyrrolidine ring or the direct benzylation of a pre-existing pyrrolidine scaffold. google.compatsnap.com The specific placement of the benzyl (B1604629) group at the C-3 position, as seen in 3-benzylpyrrolidine, requires targeted synthetic approaches to achieve the desired regioselectivity.

Significance of N-Benzylpyrrolidine Derivatives as Research Targets and Building Blocks

N-benzylpyrrolidine derivatives have emerged as significant targets and versatile building blocks in chemical synthesis and medicinal chemistry. Their utility stems from the combination of the pyrrolidine ring's favorable properties and the diverse functionalities that can be introduced via the benzyl group. The benzyl moiety itself can be readily substituted, allowing for the fine-tuning of electronic and steric properties to optimize interactions with specific biological targets. nih.gov

Research has demonstrated that N-benzylpyrrolidine-based compounds exhibit a wide range of biological activities. For instance, derivatives of 1-benzylpyrrolidin-3-ol have been investigated as potential apoptotic agents in cancer research. monash.edu Furthermore, the N-benzylpyrrolidine scaffold is a key component in the nootropic agent nebracetam, highlighting its relevance in the development of central nervous system-acting drugs. uran.ua The ability to synthesize optically active N-benzyl-3-hydroxypyrrolidines is also crucial, as these enantiomerically pure compounds serve as vital intermediates for various pharmaceutical products. google.com The versatility of the N-benzylpyrrolidine framework makes it a valuable platform for the discovery of new chemical entities with potential therapeutic applications. frontiersin.org

Overview of Academic Research Trajectories for 3-Benzylpyrrolidine Analogs

Academic research into analogs of 3-benzylpyrrolidine has explored their potential in various therapeutic areas. A significant focus has been on their application as cytotoxic agents against cancer cell lines. monash.edu For example, a study on 1-benzylpyrrolidin-3-ol analogues revealed that certain compounds displayed selective cytotoxicity towards human leukemia (HL-60) cells. monash.edu

Another important research direction involves the development of N-benzylpyrrolidine derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov While this research focuses on N-benzylpyridinium derivatives, it underscores the potential of the benzylpyrrolidine core in designing enzyme inhibitors. nih.gov

Furthermore, the biosynthesis of the benzylpyrrolidine precursor in the antibiotic anisomycin (B549157) has been a subject of investigation. nih.govnih.gov This research provides insights into the enzymatic machinery responsible for constructing the benzylpyrrolidine scaffold, which could be harnessed for the biocatalytic production of novel analogs. nih.govnih.gov The structural modifications of the benzylpyrrolidine core in anisomycin analogs are being explored to develop new compounds with potent antifungal and insecticidal properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClN B1437961 3-Benzylpyrrolidine hydrochloride CAS No. 936225-49-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h1-5,11-12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHPRQHABSPJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936225-49-9
Record name 3-benzylpyrrolidine hydrochloride
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Synthetic Methodologies for 3 Benzylpyrrolidine and Its Derivatives

Fundamental Approaches to Pyrrolidine (B122466) Ring Construction

The creation of the pyrrolidine ring can be achieved through several fundamental synthetic strategies, each offering distinct advantages in terms of starting material availability, efficiency, and applicability to various derivatives.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a direct and powerful method for forming the pyrrolidine ring, typically by creating a bond between a nitrogen atom and a carbon atom at the fifth position of a linear chain. One common approach involves the cyclization of amide dianions with reagents like epibromohydrin, which proceeds through a nucleophilic attack followed by ring closure to yield 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org Another strategy uses the intramolecular carboamination of unactivated olefins, promoted by copper(II) carboxylate, where both γ- and δ-alkenyl N-arylsulfonamides undergo oxidative cyclization efficiently. nih.gov This method is particularly effective for terminal olefins and has been shown to produce 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov

Acid-mediated cyclization is also a viable route. For instance, 1-benzyl-2-(nitromethylene)pyrrolidines can undergo intramolecular cyclization in triflic acid to yield fused bicyclic systems. tandfonline.com Similarly, N-(4,4-diethoxybutyl)imines can be transformed into 3-arylidene-1-pyrrolines through a tandem intramolecular cyclization and a 1,3-aryl shift in the presence of an acid catalyst like TsOH. rsc.org Furthermore, iridium-catalyzed reductive intramolecular cycloadditions of amides containing an alkene moiety can form tricyclic pyrrolidine cores as single diastereoisomers. acs.org

1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis

The 1,3-dipolar cycloaddition is a highly effective and stereospecific reaction for constructing five-membered heterocycles, including pyrrolidines. wikipedia.org This method typically involves the reaction of an azomethine ylide (the 1,3-dipole), often generated in situ from an α-amino acid and an aldehyde or ketone, with a dipolarophile, which is usually an activated alkene. wikipedia.orgrsc.orgnih.gov The reaction's versatility allows for the creation of multiple stereocenters in a single, controlled step. mappingignorance.orgacs.org

This strategy has been successfully applied to the synthesis of a wide variety of substituted pyrrolidines. rsc.orgnih.gov For example, the reaction between N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, produces densely substituted proline derivatives with high regio- and diastereoselectivity. acs.org The choice of catalyst and reaction conditions can even allow for a switchable synthesis, yielding different regioisomers from the same starting materials. mappingignorance.org Cascade reactions that combine a 1,3-dipolar cycloaddition with a subsequent lactamization have also been developed to create complex, fused pyrrolidine structures in a one-pot, diastereoselective manner. acs.org

Reductive Amination Protocols

Reductive amination is a widely used and efficient method for synthesizing N-substituted pyrrolidines. nih.gov This process typically involves the reaction of a 1,4-dicarbonyl compound, or a precursor like 2,5-dimethoxytetrahydrofuran (B146720), with a primary amine. The initial condensation forms a C=N intermediate (an imine or enamine), which is then reduced to forge the final C-N bonds and close the ring. nih.govthieme-connect.com Water is often the only byproduct, making this an atom-economical approach. nih.gov

A practical example is the iridium-catalyzed transfer hydrogenation of diketones with anilines, which furnishes N-aryl-substituted pyrrolidines in good to excellent yields. nih.gov A particularly straightforward protocol involves the reductive condensation of primary amines with 2,5-dimethoxytetrahydrofuran using sodium borohydride (B1222165) in an acidic aqueous medium. thieme-connect.com This method is fast, high-yielding, and compatible with a wide range of functional groups on the amine, including those sensitive to other reduction methods. thieme-connect.com Furthermore, using sodium borodeuteride in place of sodium borohydride allows for the specific incorporation of deuterium (B1214612) atoms at the α-positions of the pyrrolidine ring. thieme-connect.com

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. researchgate.net This approach offers significant advantages in terms of step economy and waste reduction for the synthesis of complex molecules like substituted pyrrolidines. researchgate.netnih.govacs.org

One such strategy involves the asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.govacs.org This one-pot operation can construct up to three new stereogenic centers diastereoselectively. nih.govacs.org Another example is the [3+2] cycloaddition reaction involving an azomethine ylide (generated from isatin (B1672199) and an amino acid ester), which reacts with a third component like (Z)-5-arylidine-2-thioxothiazolidin-4-ones to produce spirooxindole pyrrolidine derivatives. tandfonline.com These MCRs provide a powerful and flexible platform for generating molecular diversity in pyrrolidine-based structures. researchgate.net

Stereoselective Synthesis of Chiral Pyrrolidine Frameworks

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is paramount in modern drug discovery and chemical synthesis. For 3-substituted pyrrolidines like 3-benzylpyrrolidine (B112086), this involves creating the desired enantiomer, which often requires sophisticated catalytic systems.

Asymmetric Catalysis for Pyrrolidine Enantiomers

Asymmetric catalysis is the most elegant and efficient strategy for producing enantiomerically enriched compounds. This involves using a small amount of a chiral catalyst to generate large quantities of a single enantiomeric product. Both chiral metal complexes and metal-free organocatalysts have been extensively developed for pyrrolidine synthesis. mappingignorance.orgrsc.org

Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This is one of the most powerful methods for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org Chiral metal catalysts, often based on copper(I) or silver(I) complexed with chiral ligands, can effectively control the stereochemical outcome of the cycloaddition between azomethine ylides and alkenes. mappingignorance.orgrsc.org This approach allows for high versatility, enabling access to different stereoisomers by simply tuning the catalyst system. rsc.org A strategy combining H/D exchange with a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition has even been used to create α-deuterated chiral pyrrolidine derivatives with excellent stereoselectivity. nih.govrsc.org

Other Asymmetric Catalytic Methods: Beyond cycloadditions, other catalytic methods are also crucial. A "clip-cycle" strategy, for example, uses a chiral phosphoric acid to catalyze an enantioselective intramolecular aza-Michael cyclization, forming substituted pyrrolidines with high enantioselectivity. whiterose.ac.uk Gold-catalyzed tandem reactions, involving alkyne hydroamination followed by nucleophilic addition to an in situ-formed iminium ion, provide access to pyrrolidine derivatives bearing complex stereocenters. acs.org Furthermore, cationic ruthenium complexes with chiral picolinic acid derivatives have been shown to catalyze asymmetric intramolecular dehydrative N-allylation, yielding a range of chiral N-heterocycles, including pyrrolidines, with excellent enantiomeric ratios. lookchem.com

The table below summarizes selected findings from various synthetic methodologies.

MethodCatalyst / ReagentStarting MaterialsProduct TypeYieldStereoselectivityRef.
Intramolecular Cyclization Copper(II) neodecanoateγ-alkenyl N-arylsulfonamide2,5-disubstituted pyrrolidineGoodHigh (cis) nih.gov
Intramolecular Cyclization Triflic Acid1-Benzyl-2-(nitromethylene)pyrrolidineFused pyrrolo[1,2-b]isoquinolinium-- tandfonline.com
1,3-Dipolar Cycloaddition Ag₂CO₃N-tert-butanesulfinyl imine, glycine (B1666218) α-imino esterDensely substituted pyrrolidine30-83%High dr acs.org
1,3-Dipolar Cycloaddition Cu(I) / Chiral LigandGlycine-derived aldimine ester, D₂O, alkeneα-deuterated chiral pyrrolidineGoodExcellent ee nih.govrsc.org
Reductive Amination [Cp*IrCl₂]₂ / HCOOHDiketone, anilineN-aryl-substituted pyrrolidineGood-ExcellentHigh nih.gov
Reductive Amination NaBH₄ / H₂SO₄Primary amine, 2,5-dimethoxytetrahydrofuranN-substituted pyrrolidineGood-Excellent- thieme-connect.com
Multi-Component Reaction TiCl₄Phenyldihydrofuran, N-tosyl imino ester, silaneSubstituted pyrrolidine~63%Single diastereomer nih.govacs.org
Asymmetric "Clip-Cycle" Chiral Phosphoric AcidCbz-protected bis-homoallylic amine, thioacrylate2,2- and 3,3-disubstituted pyrrolidine-High ee whiterose.ac.uk

Chiral Pool Methodologies in N-Benzylpyrrolidine Analog Synthesis

The synthesis of enantiomerically pure compounds often leverages the "chiral pool," which utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. A notable example is the synthesis of optically active N-benzyl-3-hydroxypyrrolidines from the naturally occurring alkaloid (-)-vasicine. This process provides an efficient route to enantiomerically pure N-benzyl-3-hydroxypyrrolidine, a valuable intermediate for various pharmaceutical and agrochemical compounds. rsc.orggoogle.com

The process involves two main steps:

Reductive Cleavage : The imine (C=N) bond within the vasicine (B45323) molecule is cleaved using a reducing agent. Hydride transfer agents like borohydrides and aluminum hydrides are suitable for this transformation. This step yields (S)-(-)-N-(2-aminobenzyl)-3-hydroxy pyrrolidine. google.com

Deamination : The resulting aromatic amine intermediate undergoes deamination to produce (S)-N-benzyl-3-hydroxypyrrolidine. rsc.org This is typically achieved through diazotization with sodium nitrite (B80452) in the presence of an acid, followed by reduction, for instance, with hypophosphorous acid. rsc.org

An alternative approach allows for the synthesis of the (R)-(+)-N-benzyl-3-hydroxypyrrolidine enantiomer. This involves esterification of the intermediate from the first step, followed by hydrolysis with a base like sodium hydroxide (B78521) to yield the final (R)-enantiomer. rsc.org

Diastereoselective Control in Pyrrolidine Formations

Achieving control over the relative stereochemistry of multiple stereocenters is a fundamental challenge in organic synthesis. For pyrrolidine rings, several diastereoselective methods have been developed.

One such method is the copper(II)-promoted intramolecular aminooxygenation of alkenes, which can produce 2,3-trans-pyrrolidines with moderate selectivity and both 2,5-cis and 2,5-trans-pyrrolidines with excellent diastereoselectivity, depending on the substrate's conformational factors. sigmaaldrich.com Another approach utilizes a three-component reaction catalyzed by ytterbium triflate (Yb(OTf)₃), where aldimines (generated in-situ from aldehydes and amines) react with 1,1-cyclopropanediesters to form cis-2,5-disubstituted pyrrolidines with high diastereoselectivity, often exceeding a 10:1 ratio. uran.ua

Furthermore, a cascade reaction involving an N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion of cinnamylaziridine has been shown to produce functionalized pyrrolidines with three stereocenters in excellent diastereoselectivity. nih.gov The reaction proceeds through a bromonium ion-initiated aminocyclization followed by a ring-expansion cascade, where the stereochemical outcome is controlled by S_N2-type nucleophilic attacks. nih.gov A different cascade strategy combines base and gold(I) catalysis in a one-pot nitro-Mannich/hydroamination sequence to afford substituted pyrrolidines with high yields and good to excellent diastereoselectivity. bldpharm.com

Finally, highly diastereoselective syntheses have been achieved through a reaction cascade involving an azomethine ylide cycloaddition and subsequent nucleophilic cyclization. google.com By carefully controlling the reaction pathway, this method can generate structurally complex pyrrolidines in high yields and diastereomeric purity from a one-pot reaction. google.com

Directed Synthesis of Specific 3-Benzylpyrrolidine Analogs

Synthesis of 3-Benzylpyrrolidine-2,5-dione (B3055664) Derivatives

Derivatives of 3-benzylpyrrolidine-2,5-dione are accessible through several synthetic routes. A common and straightforward method involves the reaction of succinic anhydrides with amines, which leads to the formation of the pyrrolidine-2,5-dione core through nucleophilic acyl substitution. researchgate.net For instance, N-Mannich bases have been synthesized from a 3-benzyl-pyrrolidine-2,5-dione precursor, which itself is a key intermediate. chemicalbook.com

A more specific synthesis for a hydroxylated analog, 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione, starts from L-Malic acid and benzylamine (B48309). The reaction is carried out under reflux in para-xylene, yielding the target dione. Another general approach begins with the reaction between maleic anhydride (B1165640) and an aromatic amine. This opens the anhydride ring to form an intermediate (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which can then be cyclized to the corresponding pyrrolidine-2,5-dione derivative using thionyl chloride.

Preparation of N-Benzyl-3-hydroxypyrrolidine

Multiple pathways exist for the synthesis of N-benzyl-3-hydroxypyrrolidine. One method involves the reduction of N-benzyl-2-pyrrolidone-3-carboxylic acid. In this procedure, the starting material is dissolved in absolute tetrahydrofuran (B95107) and added dropwise to a suspension of lithium aluminium hydride. The reaction mixture is refluxed for several hours to achieve the reduction, yielding N-benzyl-3-hydroxymethyl-pyrrolidine after workup and purification.

Another key strategy starts with 1-benzyl-3-pyrrolidinone. uran.ua The enzymatic asymmetric reduction of this ketone precursor is a powerful method to obtain enantiopure (R)-(+)-1-benzyl-3-hydroxypyrrolidine, which serves as a crucial intermediate for various drugs. uran.ua As previously mentioned, optically active N-benzyl-3-hydroxypyrrolidines can also be efficiently prepared from the alkaloid (-)-vasicine. rsc.orggoogle.com

Starting MaterialReagentsProductYieldReference
N-benzyl-2-pyrrolidone-3-carboxylic acid1. Lithium aluminium hydride (LiAlH₄) 2. H₂O, NaOHN-benzyl-3-hydroxymethyl-pyrrolidine52.3%
1-benzyl-3-pyrrolidinoneKetoreductase enzymeEnantiopure 1-benzyl-3-hydroxypyrrolidine- uran.ua
(-)-Vasicine1. Reducing agent 2. NaNO₂, H₂SO₄, Hypophosphorous acid(S)(-)-N-benzyl 3-hydroxypyrrolidine80% rsc.orggoogle.com

Synthesis of 1-Benzyl-3-(chloromethyl)pyrrolidine (B1281246)

The synthesis of 1-benzyl-3-(chloromethyl)pyrrolidine hydrochloride can be approached by the chlorination of the corresponding alcohol, (1-benzyl-pyrrolidin-3-yl)-methanol. This transformation is a standard procedure in organic synthesis, often accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which replace the hydroxyl group with a chlorine atom. While specific reaction details from the searched literature are sparse, chemical suppliers list the hydrochloride salt of this compound, indicating its accessibility. The precursor, (1-benzyl-pyrrolidin-3-yl)-methanol, can be synthesized from the reduction of 1-benzyl-3-pyrrolidinecarboxylic acid.

Methodologies for 4-(Aminomethyl)-1-benzylpyrrolidin-2-one Derivatives

The synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives, which are structurally related to the nootropic agent Nebracetam, has been described through multiple routes. nih.gov

One method involves a multi-stage synthesis starting from 4-phthalimidomethyl-1-benzyl-pyrrolidin-2-one. The phthalimide (B116566) protecting group is removed by reacting it with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) at room temperature. After the precipitated phthalic acid hydrazide is filtered off, the desired 1-benzyl-4-aminomethyl-pyrrolidin-2-one is isolated from the filtrate. The final product can be crystallized as a fumarate (B1241708) salt, with reported yields between 48-60%.

An alternative, more elaborate synthesis can be performed in either six or four stages to produce various substituted analogs. nih.gov The more optimized four-stage method (Method 2) is outlined below:

Stage 1: Itaconic acid reacts with a substituted benzylamine in boiling toluene (B28343) with a Dean-Stark trap to form 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid. nih.gov

Stage 2: The carboxylic acid is converted to its methyl ester using thionyl chloride and methanol. nih.gov

Stage 3: The ester undergoes a Curtius rearrangement via an acyl azide (B81097) intermediate, which is then trapped with benzyl (B1604629) alcohol to form a carbamate. nih.gov

Stage 4: The final step is the removal of the protecting group via hydrogenolysis using a palladium on carbon (Pd/C) catalyst to yield the target 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one, which can be isolated as its hydrochloride salt. nih.gov

MethodStarting MaterialsKey StepsFinal ProductYield (Fumarate Salt)Reference
Hydrazinolysis4-Phthalimidomethyl-1-benzyl-pyrrolidin-2-oneHydrazine hydrate1-Benzyl-4-aminomethyl-pyrrolidin-2-one48-60%
Multi-stage (Method 2)Itaconic acid, Substituted benzylamine1. Amidation/Cyclization 2. Esterification 3. Curtius Rearrangement 4. Hydrogenolysis4-(Aminomethyl)-1-R-benzylpyrrolidin-2-oneNot specified nih.gov

Curtius Rearrangement as a Key Step

The Curtius rearrangement is a versatile and powerful tool for the synthesis of amines from carboxylic acids via an acyl azide intermediate. nih.govwikipedia.orgorganic-chemistry.org This reaction proceeds through the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles to yield amines, carbamates, or ureas. nih.govwikipedia.org

In the context of 3-benzylpyrrolidine synthesis, a relevant application involves the conversion of a pyrrolidine carboxylic acid derivative. For instance, a pyrrolidine acid can be transformed into its Boc-protected derivative using diphenylphosphoryl azide (DPPA) and triethylamine (B128534) (Et3N) in the presence of tert-butanol (B103910) (tBuOH). nih.gov Subsequent removal of the Boc and N-benzyl protecting groups yields the 3-aminopyrrolidine (B1265635) moiety. nih.gov Mechanistic studies suggest that the thermal Curtius rearrangement is a concerted process, avoiding the formation of a discrete nitrene intermediate. nih.gov

A notable variation is the use of continuous flow technology for the Curtius rearrangement, which offers significant safety and efficiency advantages, especially on a large scale. rsc.org This methodology allows for the safe handling of potentially explosive azide intermediates and enables high-throughput synthesis. rsc.org For example, a continuous flow Curtius rearrangement has been successfully employed in the synthesis of a CCR1 antagonist on a 40 kg scale, demonstrating its industrial viability. rsc.org

The table below summarizes a key transformation involving the Curtius rearrangement.

Starting MaterialReagentsIntermediateProductApplication
Pyrrolidine acid (30)DPPA, Et3N, tBuOHBoc-derivative (31)3-Phenyl-3-pyrrolidinamine moiety (32)Synthesis of a quinolone derivative (33) nih.gov

Dieckmann Cyclization Approaches

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. libretexts.org This reaction is particularly useful for the synthesis of five- and six-membered rings and is a key strategy for constructing the pyrrolidine core. libretexts.orgresearchgate.net The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium hydride. researchgate.net

The mechanism of the Dieckmann cyclization involves the formation of an enolate, which then attacks the second ester group intramolecularly to form a cyclic β-keto ester. libretexts.org The product can be further modified, for example, by alkylation and decarboxylation, to introduce substituents onto the pyrrolidine ring. libretexts.org

The following table outlines the key steps in the synthesis of N-benzyl-3-pyrrolidinone.

StepReactionKey Reagents/ConditionsOutcome
1Addition ReactionEthyl acrylate-
2Substitution Reaction--
3Dieckmann CyclizationGranular sodiumImproved yield (64.0%) researchgate.net
4Hydrolytic Decarboxylation-N-benzyl-3-pyrrolidinone

Optimization and Process Development in Pyrrolidine Synthesis

The efficient synthesis of pyrrolidines, including 3-benzylpyrrolidine, relies heavily on the optimization of reaction conditions and the development of robust processes. This section discusses key aspects of this optimization, from tuning reaction parameters to designing effective catalyst systems and considering scale-up challenges.

Reaction Condition Tuning and Solvent Impact

The choice of solvent and the fine-tuning of reaction conditions, such as temperature and reaction time, can have a profound impact on the yield and selectivity of pyrrolidine synthesis. For instance, in the reductive amination of levulinic acid to produce N-substituted pyrrolidinones, using 3,3,3-trifluoroethanol (TFE) as a solvent significantly enhances the reaction rate. researchgate.net In another example, the synthesis of substituted 3-pyrrolin-2-ones was optimized by testing various solvents, with ethanol proving to be the most effective, leading to an 89% yield in a shorter reaction time. researchgate.net The use of molecular sieves to trap water generated during the reaction can also increase conversion rates. researchgate.net

The following table illustrates the effect of solvent on the synthesis of a substituted 3-pyrrolin-2-one. researchgate.net

SolventReaction Time (min)Yield (%)
Water4555
Ethanol1589
Water-Ethanol3070
Methanol2575
Dichloromethane3565
Acetonitrile (B52724)4060

Catalyst and Ligand System Design

The design of catalyst and ligand systems is crucial for achieving high efficiency and stereoselectivity in pyrrolidine synthesis. organic-chemistry.orgnih.gov A variety of metal catalysts, including those based on iridium, nickel, and copper, have been developed for different types of pyrrolidine-forming reactions. organic-chemistry.orgacs.org

For example, an iridium-catalyzed reductive generation of azomethine ylides from amides and lactams provides a mild and efficient route to functionalized pyrrolidines. acs.org In this system, Vaska's complex, [IrCl(CO)(PPh3)2], is used as the catalyst with tetramethyldisiloxane (TMDS) as the reductant. acs.org The steric demand of the substituent on the amide nitrogen can influence the diastereoselectivity of the reaction. acs.org

In another approach, catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines can yield either C2- or C3-alkylated pyrrolidines by selecting a cobalt or nickel catalyst, respectively, in combination with chiral BOX ligands. organic-chemistry.org The development of bifunctional catalysts, such as those incorporating a trifluoromethanesulfonamide (B151150) group, has also shown promise in asymmetric aldol (B89426) reactions for synthesizing chiral pyrrolidine derivatives. nih.gov

The table below presents examples of catalyst systems used in pyrrolidine synthesis.

Catalyst SystemReaction TypeSubstratesKey Features
[IrCl(CO)(PPh3)2] / TMDSReductive [3+2] dipolar cycloadditionAmides, LactamsMild conditions, broad substrate scope acs.org
Co or Ni catalyst / Chiral BOX ligandsHydroalkylation3-PyrrolinesCatalyst-tuned regioselectivity organic-chemistry.org
Trifluoromethanesulfonamide-substituted pyrrolidinesAsymmetric aldol reactionAldehydes, KetonesBifunctional catalysis nih.gov

Scale-Up Considerations for N-Benzylpyrrolidine Intermediates

The transition from laboratory-scale synthesis to industrial production of N-benzylpyrrolidine intermediates presents several challenges that require careful consideration. researchgate.net Key aspects include ensuring process safety, maintaining product quality and yield, and optimizing economic viability.

For reactions like the Curtius rearrangement, which involve potentially hazardous intermediates, the use of continuous flow chemistry is a critical scale-up strategy. rsc.org This approach minimizes the accumulation of reactive species, thereby enhancing safety. nih.govrsc.org A successful scale-up of a Curtius rearrangement for a CCR1 antagonist synthesis to a 40 kg scale highlights the effectiveness of this technology. rsc.org

Chemical Transformations and Derivatization Studies of the 3 Benzylpyrrolidine Moiety

Nucleophilic Substitution Reactions of Functionalized Derivatives

The 3-benzylpyrrolidine (B112086) framework offers two primary sites for nucleophilic substitution reactions: the pyrrolidine (B122466) nitrogen and the benzylic carbon or aromatic ring, typically after initial functionalization.

The nitrogen atom of the pyrrolidine ring is a secondary amine, making it inherently nucleophilic. nih.gov This nucleophilicity allows it to readily participate in reactions with various electrophiles. chemicalbook.com For instance, the nitrogen can attack alkyl halides or acyl halides in standard N-alkylation or N-acylation reactions to yield N-substituted products. chemicalbook.com While many applications use the pre-formed N-benzyl derivative, the pyrrolidine nitrogen's reactivity is fundamental to building the initial scaffold and its subsequent modifications. nih.gov

More complex substitutions often involve functionalizing the benzyl (B1604629) group or the pyrrolidine ring to introduce a suitable leaving group. Benzylic halides are highly susceptible to both SN1 and SN2 reactions due to the ability of the adjacent phenyl ring to stabilize either a carbocation intermediate (SN1) or the transition state (SN2). nih.gov Therefore, a derivative such as 3-(bromomethyl)phenyl-1-benzylpyrrolidine would readily react with a wide range of nucleophiles (e.g., azides, cyanides, alkoxides) to afford diverse products. Research has demonstrated that ring-closure reactions can proceed via an SN2-type process onto the sp2 hybridized nitrogen atom of oxime derivatives, a strategy that can be used to form pyrrolidine rings. rsc.org

Reaction TypeSubstrate ExampleNucleophileProduct Type
N-Alkylation 3-BenzylpyrrolidineAlkyl Halide (R-X)N-Alkyl-3-benzylpyrrolidine
N-Acylation 3-BenzylpyrrolidineAcyl Halide (RCOX)N-Acyl-3-benzylpyrrolidine
SN2 on Side Chain 1-Benzyl-3-(4-bromomethylphenyl)pyrrolidineSodium Azide (B81097) (NaN3)1-Benzyl-3-(4-azidomethylphenyl)pyrrolidine
SN1 on Side Chain 1-Benzyl-3-(1-bromo-1-phenylethyl)pyrrolidineMethanol (CH3OH)1-Benzyl-3-(1-methoxy-1-phenylethyl)pyrrolidine

This table presents illustrative examples of nucleophilic substitution reactions involving the 3-benzylpyrrolidine scaffold.

Oxidative and Reductive Modifications

Oxidative and reductive reactions provide powerful tools for modifying the 3-benzylpyrrolidine core, enabling transformations such as the removal of protecting groups, alteration of oxidation states, and the introduction of new functionalities.

Reductive Modifications: A primary reductive modification is the cleavage of the N-benzyl group. The benzyl group often serves as a protecting group for the pyrrolidine nitrogen and can be removed via catalytic hydrogenation. This reaction, known as hydrogenolysis, is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pearlman's catalyst), under a hydrogen atmosphere. acs.orgnih.gov The removal of the benzyl group yields the free secondary amine, which can then be used for further functionalization, such as the introduction of different alkyl or acyl groups at the nitrogen position. In some cases, acidic conditions can facilitate this debenzylation. nih.gov Catalytic hydrogenation can also be employed to reduce other functional groups within the molecule, such as nitriles to primary amines, without affecting the core structure, depending on the chosen catalyst and reaction conditions. google.comacs.orgrsc.orgresearchgate.net

Oxidative Modifications: Oxidation of the 3-benzylpyrrolidine moiety can occur at the nitrogen atom or the benzylic carbon. The secondary amine of the pyrrolidine ring can be oxidized to form various products, including nitroxides or imines, although these reactions are less common in derivatization schemes compared to N-alkylation. More synthetically useful oxidations often target the benzylic C-H bond, which can be converted to a carbonyl group (ketone) under appropriate conditions, thereby providing a handle for subsequent nucleophilic addition reactions.

TransformationSubstrateReagents & ConditionsProductPurpose
Reductive Debenzylation 3-Benzylpyrrolidine HydrochlorideH2, Pd/C, Ethanol (B145695)3-Pyrrolidineacetic acid (or other corresponding pyrrolidine derivative)Removal of N-benzyl protecting group
Nitrile Reduction 4-((3-Benzylpyrrolidin-1-yl)methyl)benzonitrileH2, Raney Nickel(4-((3-Benzylpyrrolidin-1-yl)methyl)phenyl)methanamineFunctional group transformation

This table summarizes key oxidative and reductive modifications of the 3-benzylpyrrolidine moiety.

Enamine Formation and Subsequent Reactions

As a cyclic secondary amine, 3-benzylpyrrolidine readily reacts with enolizable aldehydes and ketones under mildly acidic conditions to form enamines. pearson.com This transformation is a cornerstone of modern organic synthesis, converting the electrophilic carbonyl carbon into a nucleophilic α-carbon. acs.orgpearson.com The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=C-N linkage of the enamine. researchgate.net

The resulting enamines derived from 3-benzylpyrrolidine are powerful nucleophiles due to the electron-donating nature of the nitrogen atom. pearson.com They can participate in a variety of carbon-carbon bond-forming reactions, most notably the Stork enamine synthesis. chemicalbook.com This includes:

Alkylation: Reaction with reactive alkyl halides (e.g., methyl iodide, allyl bromide) at the α-carbon. chemicalbook.comacs.org

Acylation: Reaction with acyl halides to form β-dicarbonyl compounds after hydrolysis. chemicalbook.com

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds to yield 1,5-dicarbonyl compounds after hydrolysis. acs.org

These reactions are typically followed by acidic hydrolysis of the intermediate iminium salt, which regenerates the carbonyl group in the product and releases the 3-benzylpyrrolidine, allowing it to be used in catalytic amounts in some cases. acs.orgpearson.com

Reaction NameElectrophileIntermediateFinal Product (after hydrolysis)
Stork Alkylation Alkyl Halide (e.g., CH3I)α-Alkylated Iminium Saltα-Alkylated Ketone/Aldehyde
Stork Acylation Acyl Halide (e.g., CH3COCl)α-Acylated Iminium Saltβ-Dicarbonyl Compound
Michael Addition α,β-Unsaturated CarbonylMichael Adduct (Iminium Salt)1,5-Dicarbonyl Compound

This table outlines the principal subsequent reactions of enamines formed from 3-benzylpyrrolidine and a carbonyl compound.

Diversification through Functionalization of Pyrrolidine Ring and Side Chains

The 3-benzylpyrrolidine scaffold allows for extensive structural diversification by modifying the pyrrolidine ring, the benzylic position, or the aromatic side chain. This versatility is crucial for creating libraries of compounds for drug discovery and other applications.

Functionalization of the Pyrrolidine Ring:

N-Substitution: As discussed, the pyrrolidine nitrogen is highly nucleophilic and represents a primary site for modification. nih.gov A wide array of substituents can be introduced via N-alkylation or N-acylation.

C-Substitution: Direct functionalization of the pyrrolidine ring's carbon atoms is more challenging but can be achieved through various synthetic strategies. Methods like 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes are powerful for constructing highly substituted pyrrolidine rings from acyclic precursors. nih.gov

Functionalization of the Side Chains:

Aromatic Ring Substitution: The phenyl ring of the benzyl group is amenable to electrophilic aromatic substitution (EAS). uci.edulibretexts.orgyoutube.com Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation can introduce substituents at the ortho, para, and meta positions. The directing effects of any existing substituents on the ring will govern the regioselectivity of these reactions. uci.edu

Benzylic Position: The benzylic carbon can also be functionalized, for example, through radical halogenation followed by nucleophilic substitution, as mentioned previously.

These strategies enable the synthesis of a vast chemical space around the core 3-benzylpyrrolidine structure, allowing for the fine-tuning of steric and electronic properties.

Position of FunctionalizationReaction TypeExample ReagentsResulting Moiety
Pyrrolidine Nitrogen (N-1) N-AcylationAcetyl Chloride, Triethylamine (B128534)N-Acetyl-3-benzylpyrrolidine
Aromatic Ring (ortho/para) Electrophilic NitrationHNO3, H2SO43-(4-Nitrobenzyl)pyrrolidine
Aromatic Ring (ortho/para) Electrophilic BrominationBr2, FeBr33-(4-Bromobenzyl)pyrrolidine
Pyrrolidine Ring Construction 1,3-Dipolar CycloadditionAzomethine ylide + Alkenyl dipolarophilePolysubstituted Pyrrolidine

This table showcases various strategies for the chemical diversification of the 3-benzylpyrrolidine scaffold.

Hybrid Molecule Design and Synthesis

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to produce compounds with improved affinity, better selectivity, or a multi-target profile, which can be particularly advantageous for treating complex multifactorial diseases. The 3-benzylpyrrolidine moiety is an attractive scaffold for this purpose due to its proven biological relevance and synthetic tractability.

Recent research has focused on creating hybrid molecules incorporating the N-benzylpyrrolidine core for potential therapeutic applications. For instance, novel hybrids have been designed and synthesized by combining the N-benzylpyrrolidine scaffold with a 1,3,4-oxadiazole (B1194373) moiety.

Another approach involves synthesizing spiro-pyrrolidine hybrids. For example, spirooxindole-pyrrolidine hybrids can be generated via one-pot three-component [3+2] cycloaddition reactions. nih.gov This reaction often involves the in-situ formation of an azomethine ylide from isatin (B1672199) and an amino acid, which then reacts with a dipolarophile to construct the spiro-fused pyrrolidine ring system. nih.gov These complex, three-dimensional structures are of significant interest in medicinal chemistry.

The design of such hybrids relies on a deep understanding of the structure-activity relationships of each component and the synthetic methodologies required to link them effectively, often through multi-step sequences or elegant multicomponent reactions.

Hybrid Molecule ClassConstituent PharmacophoresSynthetic StrategyPotential Application Area
N-Benzylpyrrolidine-Oxadiazole Hybrids N-Benzylpyrrolidine, 1,3,4-OxadiazoleMulti-step synthesis involving amide coupling and cyclizationNeurodegenerative Diseases
Spirooxindole-Pyrrolidine Hybrids Spirooxindole, Pyrrolidine[3+2] Cycloaddition of Azomethine YlideBroad-spectrum biological activity
Benzimidazole-Pyrazoline Hybrids Benzimidazole (B57391), Pyrazoline (related heterocyclic core)Multi-step synthesisAnti-diabetic

This table provides examples of hybrid molecule design strategies incorporating or related to the pyrrolidine framework.

Application in Medicinal Chemistry Research and Drug Discovery Science

Role as Chiral Building Blocks in Bioactive Molecule Synthesis.nih.govnih.govnih.gov

Chiral building blocks are fundamental to modern pharmaceutical development, as the majority of new drugs are single enantiomers. nih.gov The synthesis of homochiral compounds from non-chiral starting materials using chiral catalysts or by employing existing chiral molecules is a cornerstone of medicinal chemistry. nih.gov 3-Benzylpyrrolidine (B112086) hydrochloride fits into this paradigm as a readily available chiral precursor, providing a stereochemically defined scaffold for constructing biologically active molecules. researchgate.net The inherent chirality of the pyrrolidine (B122466) ring is a key feature that medicinal chemists leverage to create compounds with precise three-dimensional arrangements necessary for selective biological interactions. nih.gov

Asymmetric synthesis is the process of selectively creating one stereoisomer of a chiral molecule. The use of 3-benzylpyrrolidine and its derivatives is instrumental in this field, facilitating the construction of complex chiral intermediates that are steps away from the final active pharmaceutical ingredient (API). rsc.orgnih.gov For instance, the pyrrolidine scaffold is central to the synthesis of a variety of bioactive compounds where stereochemistry dictates efficacy. nih.govnih.gov The synthesis of 4-benzylpyrrolidine-3-carboxylic acid derivatives, potent agonists for peroxisome proliferator-activated receptors (PPARs), highlights how a benzyl-substituted pyrrolidine core can be synthesized stereoselectively to produce specific cis-isomers that possess dual activity at both PPARα and PPARγ, important targets for metabolic diseases. nih.gov This demonstrates the direct application of a benzyl-pyrrolidine framework in creating advanced pharmaceutical intermediates where the spatial orientation is key to function.

The production of enantiopure compounds—compounds consisting of a single enantiomer—is critical in drug development to maximize therapeutic effects and minimize potential side effects associated with the unwanted isomer. The use of chiral building blocks like (R)- or (S)-3-benzylpyrrolidine provides a direct route to enantiopure products. The systematic nomenclature, such as (R)-3-(4-benzylphenoxy)pyrrolidine hydrochloride, specifies the absolute configuration at the stereogenic center, which is crucial for its interaction with biological targets. The ability to start a synthesis with a molecule of known stereochemistry simplifies the process of producing a single-enantiomer drug, avoiding costly and complex chiral separation steps later in the manufacturing process. The stereogenicity of the pyrrolidine ring's carbons is a significant feature, as the spatial orientation of substituents can lead to vastly different biological profiles for drug candidates due to their binding modes with enantioselective proteins. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Investigations of Pyrrolidine-Based Analogs.researchgate.netnih.govresearchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the specific structural features of a molecule responsible for its biological activity. gardp.org By making systematic chemical modifications to a lead compound, chemists can understand how changes in structure affect biological outcomes, guiding the design of more potent and selective molecules. nih.govgardp.org The pyrrolidine scaffold, including N-benzylpyrrolidine derivatives, is frequently subjected to SAR studies to optimize its therapeutic potential across various disease areas. researchgate.netresearchgate.net

These investigations often involve modifying the substituents on the pyrrolidine ring or the benzyl (B1604629) group to probe the binding pocket of a biological target. For example, in the development of inhibitors for salt-inducible kinases (SIKs), replacing a pyrrolidine ring with a piperidine (B6355638) led to a threefold increase in activity on SIK2, demonstrating how a subtle change to the heterocyclic core can significantly impact potency. acs.org Similarly, SAR studies on benzimidazole (B57391) derivatives as Melanin Concentrating Hormone Receptor 1 (MCHR1) antagonists explored modifications to reduce off-target effects while maintaining efficacy. rsc.org The findings from such studies are crucial for refining drug candidates.

Compound Series Target Key SAR Findings Reference(s)
Pyrrolidine DerivativesNeuraminidase (Influenza A)Synthesized from 4-hydroxy-L-proline, certain derivatives showed potent inhibitory activity comparable to Oseltamivir, establishing them as viable lead compounds. nih.gov
1,6-Naphthyridine DerivativesSIKs (Salt-Inducible Kinases)Replacing a pyrrolidine with a piperidine moiety increased SIK2 activity. Further modification of other parts of the molecule improved potency and metabolic stability. acs.org
YC-1 Analogs (1-benzyl indazole)Soluble Guanylate Cyclase (sGC)Substitution at the ortho position of the 1-N-benzyl ring with fluoro or cyano groups led to better inhibitory activity compared to meta or para substitutions. nih.gov
Benzylthioquinolinium IodidesAnti-opportunistic FungiSubstitutions on the phenyl ring with groups like bromo and trifluoro improved activity, suggesting that bulky groups were favorable for the biological action. nih.gov

This table summarizes key findings from various SAR studies on pyrrolidine-containing or benzyl-containing scaffolds.

Rational Design of Novel Bioactive Compounds Incorporating the N-Benzylpyrrolidine Pharmacophore.nih.govresearchgate.netnih.govnih.govgoogle.com

Rational drug design leverages the understanding of a biological target's structure and the SAR of bioactive molecules to create optimized therapeutics. nih.govgoogle.com The N-benzylpyrrolidine moiety is considered a valuable pharmacophore—an abstract concept describing the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.gov This pharmacophore is intentionally incorporated into new molecular designs to target specific enzymes or receptors. nih.govresearchgate.netnih.gov

In target-oriented drug discovery, the pyrrolidine scaffold serves as a core structure that can be decorated with various functional groups to achieve high affinity and selectivity for a specific biological target. nih.govresearchgate.net The scaffold-based approach allows for the efficient exploration of chemical space around a known binding motif. researchgate.net The versatility of the pyrrolidine ring makes it a preferred scaffold in pharmaceutical science. nih.gov A notable example is the design of dual agonists for PPARα and PPARγ, where a 4-benzylpyrrolidine-3-carboxylic acid scaffold was synthesized via 1,3-dipolar cycloaddition to create compounds aimed at treating type 2 diabetes. nih.gov Another example involves KRAS inhibitors, where a prolinol (a pyrrolidine derivative) substituent was observed to form a crucial salt bridge with the target protein, highlighting the importance of the pyrrolidine's ability to position key functional groups correctly. acs.org

Pyrrolidine-Based Scaffold Biological Target Therapeutic Area Reference(s)
4-Benzylpyrrolidine-3-carboxylic acidsPPARα and PPARγType 2 Diabetes nih.gov
Pyrrolidine DerivativesNeuraminidaseInfluenza nih.gov
Pyrrolidine-2-one Derivativesα-glycosidase (AG)Diabetes and Cancer nih.gov
Pyrido[3,4-b]pyrazine with PyrrolidineSIKs (Salt-Inducible Kinases)Inflammatory Diseases acs.org
Prolinol DerivativeKRAS ProteinCancer acs.org

This table illustrates the application of various pyrrolidine scaffolds in targeting specific proteins for different diseases.

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. This has led to the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with several targets simultaneously. nih.gov This approach can offer superior efficacy and a better safety profile compared to administering multiple drugs. The pyrrolidine scaffold is also utilized in this advanced strategy. For instance, a series of new halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were developed as multi-targeted kinase inhibitors. nih.gov One compound from this series, 5k, showed potent inhibition against EGFR, Her2, VEGFR2, and CDK2, demonstrating the potential of a single molecule to hit multiple key targets in cancer pathways. nih.gov This highlights the evolution of drug design from a "one molecule, one target" philosophy to a more holistic, multi-targeted approach, where versatile scaffolds like pyrrolidine play a crucial role.

Research on Nootropic Agents Derived from Benzylpyrrolidinones

The quest for cognitive enhancers, or nootropics, has led researchers to explore a variety of chemical structures capable of modulating neurotransmission. The five-membered pyrrolidinone (an oxidized form of pyrrolidine, also known as a lactam) ring is a core component of the racetam class of nootropics, which includes well-known compounds like piracetam (B1677957) and aniracetam. uran.ua The introduction of a benzyl group to this scaffold has been a key strategy in developing new potential nootropic agents.

A significant area of this research focuses on derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, a compound structurally related to the nootropic drug Nebracetam. uran.uaresearchgate.net Nebracetam itself is a benzylpyrrolidinone derivative that has been shown to improve linguistic learning and memory in patients with dementia. uran.ua It is believed to act as an M1-muscarinic agonist, inducing an increase in intracellular calcium ion concentrations. uran.uaresearchgate.net

Recent studies have focused on the synthesis of new analogues of 4-(aminomethyl)-1-benzylpyrrolidin-2-one with various substituents on the benzyl ring (e.g., 2-Cl, 3-Cl, 4-Cl) to investigate the structure-activity relationship. researchgate.net The primary hypothesis is that these novel derivatives will exhibit nootropic activity through mechanisms related to cholinergic neurotransmission. researchgate.net While the precise mechanisms of many racetam-type nootropics are not fully understood, they are known to interact with receptors in the brain, modulate cholinergic and glutamatergic systems, and improve neuroplasticity. uran.ua

The research findings for a selection of these benzylpyrrolidinone derivatives are summarized in the table below.

Compound/DerivativeResearch FocusKey Findings/Predictions
Nebracetam Nootropic M1-muscarinic agonistInduces a rise in intracellular Ca2+ concentration; improves learning and memory. uran.uaresearchgate.net
4-(aminomethyl)-1-benzylpyrrolidin-2-one Analogues Synthesis of new derivatives for nootropic activityPredicted to exhibit nootropic effects through cholinergic neurotransmission mechanisms. researchgate.net
3-benzyl-pyrrolidine-2,5-dione Derivatives Synthesis and evaluation for anticonvulsant propertiesCertain derivatives showed potent anticonvulsant effects in preclinical models, superior to some reference drugs. nih.gov

Utility as Precursors and Intermediates in Complex Organic Synthesis

Beyond its direct biological investigation, 3-benzylpyrrolidine and its derivatives are highly valued as intermediates in the synthesis of more complex molecules. The pyrrolidine ring provides a robust and stereochemically rich framework that can be elaborated into a wide array of pharmaceutical and chemical products. google.comnih.gov

Optically active N-benzyl-3-hydroxypyrrolidines, for instance, are crucial intermediates for a variety of chiral medicines. google.com Their utility spans several therapeutic classes, underscoring the versatility of the benzylpyrrolidine scaffold. One common synthetic approach involves the condensation of natural malic acid with benzylamine (B48309), followed by reduction of the resulting 3-hydroxypyrrolidinone intermediate. google.com

The role of benzylpyrrolidine derivatives as synthetic intermediates is highlighted in the following examples:

Antibiotics : The scaffold is a building block for carbapenem (B1253116) antibiotics such as Panipenem. google.com

Cardiovascular Drugs : It serves as a precursor for vasodilators like Barnidipine and antihypertensive agents such as Darifenacine. google.com

Specialized Amino Acids : Benzyl 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylate, which is synthesized from a pyrrolidinone, is a versatile intermediate for producing optically pure 3,3-dimethylprolines and their corresponding amides in high yield. nih.gov

Antibacterial Cephalosporins : A complex phosphonium (B103445) salt, (1'-benzyl-2-oxo-[1,3']-(R)-bipyrrolidinyl-3-(R,S)-yl)-triphenyl-phosphonium bromide, has been synthesized and serves as a key intermediate for novel antibacterial vinylpyrrolidinone-cephalosporin derivatives.

The strategic use of the benzyl group often serves a dual purpose: it can act as a protecting group for the nitrogen atom of the pyrrolidine ring and also influence the stereochemical outcome of subsequent reactions before being removed in later synthetic steps.

Biochemical and Molecular Interaction Research

Enzyme Inhibition and Activation Studies (e.g., Cholinesterases, BACE-1)

There is currently no publicly available scientific literature that specifically investigates the inhibitory or activatory effects of 3-Benzylpyrrolidine (B112086) hydrochloride on enzymes such as cholinesterases (acetylcholinesterase or butyrylcholinesterase) or Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). Although research exists on derivatives of pyrrolidine (B122466) and other benzyl-containing compounds as enzyme inhibitors, these findings cannot be directly attributed to 3-Benzylpyrrolidine hydrochloride without specific experimental validation.

Investigations into Neurotransmitter System Modulation

A thorough search of scientific databases yields no studies dedicated to the modulation of neurotransmitter systems by this compound. Research on how this specific compound may affect the release, reuptake, or metabolism of key neurotransmitters such as dopamine, serotonin, or norepinephrine (B1679862) is not present in the available literature.

Receptor Binding Affinity and Selectivity Analyses

There are no available receptor binding assay results for this compound in the public domain. Consequently, its affinity and selectivity for any specific receptor targets remain uncharacterized. While related structures, such as certain benzylpiperazine derivatives, have been evaluated for their receptor binding profiles, this information is not applicable to this compound.

Research on Antioxidant Properties

No direct experimental studies on the antioxidant properties of this compound have been published. The capacity of this compound to scavenge free radicals or to modulate oxidative stress pathways has not been evaluated in standard antioxidant assays. Research into the antioxidant potential of other structurally related compounds, such as some 3-pyrroline-2-ones, has been conducted, but these results are not transferable to this compound.

Advanced Analytical Research Methodologies for 3 Benzylpyrrolidine Compounds

Spectroscopic Characterization Techniques in Structural Elucidation

The precise structure of 3-Benzylpyrrolidine (B112086) hydrochloride is critical for understanding its chemical behavior and potential applications. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 1-benzyl-3-pyrrolidinone, specific proton signals can be observed and assigned. chemicalbook.com For instance, the protons on the benzyl (B1604629) group and the pyrrolidine (B122466) ring will resonate at distinct chemical shifts, and the splitting patterns of these signals (singlets, doublets, triplets, multiplets) reveal the number of neighboring protons. This information is crucial for confirming the connectivity of atoms within the molecule. The chemical shifts in ¹H NMR are influenced by the electronic environment of the protons. For example, aromatic protons typically appear in the downfield region (around 7-8 ppm), while aliphatic protons of the pyrrolidine ring are found in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For example, in the ¹³C NMR spectrum of 3-benzylpyridine, a structurally related compound, characteristic signals for the aromatic carbons of the pyridine (B92270) and benzene (B151609) rings, as well as the methylene (B1212753) bridge carbon, can be identified. chemicalbook.com Similarly, for 3-benzylpyrrolidine hydrochloride, distinct peaks would be expected for the carbons of the benzyl group and the pyrrolidine ring. The chemical shifts of these carbons provide insight into their hybridization and the nature of their neighboring atoms.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in the complete and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation. ipb.ptnih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Benzyl-Substituted Heterocycles

CompoundNucleusChemical Shift (ppm)MultiplicityAssignment
1-Benzyl-3-pyrrolidinone chemicalbook.com¹H7.2-7.4mAromatic protons
1-Benzyl-3-pyrrolidinone chemicalbook.com¹H3.6s-CH₂- (benzyl)
1-Benzyl-3-pyrrolidinone chemicalbook.com¹H2.5-3.5mPyrrolidinone ring protons
3-Benzylpyridine chemicalbook.com¹³C120-150-Aromatic carbons
3-Benzylpyridine chemicalbook.com¹³C~38--CH₂- (benzyl)

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions. The data presented is for structurally similar compounds to illustrate the expected spectral regions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. chemguide.co.uk In MS, the molecule is ionized, and the resulting molecular ion (M+) and its fragment ions are detected based on their mass-to-charge ratio (m/z). chemguide.co.uk

For this compound, the mass spectrum would show a molecular ion peak corresponding to the mass of the protonated 3-benzylpyrrolidine cation. The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uklibretexts.org Common fragmentation pathways for such compounds include the cleavage of the bond between the benzyl group and the pyrrolidine ring, leading to the formation of a stable benzyl cation (tropylium ion) at m/z 91. nih.gov Other characteristic fragments would arise from the pyrrolidine ring itself. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy. rsc.org

Interactive Data Table: Expected Mass Spectrometry Fragments for 3-Benzylpyrrolidine

Fragment Ionm/z (approximate)Description
[C₁₁H₁₅N]+•161Molecular Ion
[C₇H₇]+91Benzyl cation (Tropylium ion)
[C₄H₈N]+70Pyrrolidine ring fragment

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. aip.orgdtic.mil Different types of chemical bonds vibrate at specific frequencies, resulting in characteristic absorption bands in the IR spectrum. aip.org

For this compound, the IR spectrum would exhibit several key absorption bands. The N-H stretching vibration of the secondary amine hydrochloride would appear as a broad band in the region of 2400-3000 cm⁻¹. aip.orgresearchgate.net The C-H stretching vibrations of the aromatic ring are typically observed between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidine ring and the benzyl methylene group appear between 2850 and 3000 cm⁻¹. dtic.mil Characteristic C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. chemicalbook.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
R₂NH₂⁺N-H Stretch2400-3000 (broad)
Aromatic C-HC-H Stretch3000-3100
Aliphatic C-HC-H Stretch2850-3000
Aromatic C=CC=C Stretch1450-1600

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.govkfu.edu.sa For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC system for the analysis of this compound would consist of a C18 column and a mobile phase composed of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase would need to be controlled to ensure the analyte is in a consistent ionic form. Detection is commonly achieved using a UV detector, as the benzyl group provides strong UV absorbance. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification, while the peak area is proportional to its concentration, allowing for purity determination. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. keikaventures.comchromatographyonline.com While this compound itself is a salt and not sufficiently volatile for direct GC analysis, its free base form, 3-benzylpyrrolidine, can be analyzed by GC. keikaventures.com Alternatively, derivatization of the amine group can be performed to increase its volatility and thermal stability for GC analysis. wikipedia.org

In a typical GC analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) are commonly used for the detection of nitrogen-containing compounds like pyrrolidine derivatives. keikaventures.com GC coupled with mass spectrometry (GC-MS) provides both separation and structural identification capabilities. researchgate.netwikipedia.org

Pre-column Derivatization for Enhanced Detection Sensitivity

This compound, being a secondary amine, lacks a strong native chromophore or fluorophore, which can result in poor sensitivity when using common HPLC detectors like UV-Vis or fluorescence detectors. To overcome this limitation, pre-column derivatization is a widely employed strategy to chemically modify the analyte before its introduction into the HPLC system. This process involves reacting the secondary amine group of 3-benzylpyrrolidine with a derivatizing agent to form a derivative that exhibits strong UV absorbance or fluorescence, thereby significantly enhancing detection sensitivity. thermofisher.com

Several reagents are effective for the derivatization of secondary amines. One common approach involves the use of 9-fluorenylmethyl chloroformate (FMOC-Cl). FMOC-Cl reacts with the secondary amine of 3-benzylpyrrolidine under mild conditions to form a highly fluorescent derivative. This allows for the use of a fluorescence detector, which offers substantially higher sensitivity and selectivity compared to UV detection. jascoinc.com

Another effective class of derivatizing agents for amines are those that introduce a strongly UV-absorbing moiety. For instance, reagents like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) react with secondary amines to produce intensely colored and highly UV-active derivatives.

The selection of the derivatization reagent depends on the available detection system and the desired level of sensitivity. The reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization.

Table 1: Common Pre-column Derivatization Reagents for Secondary Amines

Derivatizing ReagentAbbreviationDetection MethodPrinciple
9-Fluorenylmethyl chloroformateFMOC-ClFluorescenceIntroduces a highly fluorescent fluorenylmethoxycarbonyl group. jascoinc.com
Dansyl chlorideDNS-ClFluorescence / UVAttaches a fluorescent and UV-active dansyl group. thermofisher.com
Dabsyl chlorideDABS-ClUV-Vis (Visible)Forms a colored derivative with strong absorbance in the visible region.
1-Fluoro-2,4-dinitrobenzeneDNFBUVCreates a dinitrophenyl derivative with strong UV absorbance. thermofisher.com

The enhanced sensitivity achieved through pre-column derivatization enables the accurate quantification of 3-benzylpyrrolidine at very low concentrations, which is critical for various research applications.

Stereochemical Analysis and Enantiomeric Purity Assessment

Since 3-benzylpyrrolidine is a chiral compound, existing as a pair of enantiomers, the assessment of its stereochemical configuration and enantiomeric purity is of paramount importance, particularly in pharmaceutical and stereoselective synthesis applications. The biological activity of the two enantiomers can differ significantly, with one enantiomer potentially being active while the other is inactive or even exhibits undesirable effects. Therefore, robust analytical methods are required to separate and quantify the individual enantiomers. chromatographyonline.comeijppr.com

High-performance liquid chromatography is the most powerful and widely used technique for chiral separations. There are two primary strategies for the enantiomeric resolution of chiral amines like 3-benzylpyrrolidine by HPLC: the use of chiral stationary phases (CSPs) and the use of chiral derivatizing agents (CDAs). eijppr.comwikipedia.org

Chiral Stationary Phases (CSPs): This is a direct method where the racemic mixture is separated on an HPLC column that contains a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines. nih.govyakhak.org The chiral selector creates a transient diastereomeric complex with the enantiomers of the analyte, leading to different retention times and thus separation. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, is critical for achieving optimal separation. nih.gov

Chiral Derivatizing Agents (CDAs): This is an indirect method where the enantiomers of 3-benzylpyrrolidine are reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column. wikipedia.orgnih.gov A well-known example of a CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride. wikipedia.org After separation, the relative peak areas of the diastereomers can be used to determine the enantiomeric purity of the original sample.

The validation of a chiral HPLC method is crucial to ensure its accuracy and reliability for determining enantiomeric purity. This includes assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), and precision. chromatographyonline.com

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity of 3-Benzylpyrrolidine

ParameterValue/Condition
Chromatographic System
HPLC ColumnChiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions250 mm x 4.6 mm, 5 µm
Mobile Phasen-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Hypothetical Results
Retention Time (R)-enantiomer8.5 min
Retention Time (S)-enantiomer10.2 min
Resolution (Rs)> 2.0
Enantiomeric Purity Assessment
Enantiomeric Excess (ee)Calculated from peak areas of the two enantiomers

The development and application of these stereochemical analysis methods are fundamental to controlling the quality and ensuring the desired stereochemical outcome in the synthesis and use of 3-benzylpyrrolidine compounds.

Theoretical and Computational Chemistry Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interactions between a ligand, like 3-benzylpyrrolidine (B112086), and its biological target at the atomic level.

Docking studies on pyrrolidine (B122466) derivatives have revealed key interactions that contribute to their binding affinity. For instance, in studies involving various enzymes, the pyrrolidine ring and its substituents have been shown to form crucial hydrogen bonds and hydrophobic interactions within the active site. The nitrogen atom of the pyrrolidine ring, which is protonated in 3-Benzylpyrrolidine hydrochloride, can act as a hydrogen bond donor, interacting with negatively charged or polar residues of the target protein.

The benzyl (B1604629) group of this compound is of particular importance in ligand-target interactions. This bulky, aromatic substituent can engage in several types of non-covalent interactions:

π-π Stacking: The aromatic ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through π-π stacking. nih.gov

Cation-π Interactions: The positively charged pyrrolidine nitrogen can interact favorably with the electron-rich face of an aromatic ring in the binding site.

A molecular docking study of a 4-benzyl-substituted triazolone derivative with the EGFR kinase domain ATP binding site indicated that the benzyl group plays a role in the ligand-protein complex formation. benthamscience.com Similarly, docking studies of other pyrrolidine derivatives have highlighted the importance of hydrogen bonds and electrostatic factors in their interactions with target proteins like influenza neuraminidase. nih.gov The analysis of protein-ligand interactions often reveals the significance of specific amino acid residues in stabilizing the complex, which can be leveraged in the design of more potent and selective inhibitors. nih.govresearchgate.net

Table 1: Potential Ligand-Target Interactions for this compound

Interaction TypeFunctional Group on LigandPotential Interacting Amino Acid Residues
Hydrogen Bond (Donor)Pyrrolidine N-H+Aspartate, Glutamate, Serine
Hydrophobic InteractionBenzyl GroupLeucine, Isoleucine, Valine, Alanine
π-π StackingPhenyl Ring of Benzyl GroupPhenylalanine, Tyrosine, Tryptophan
Cation-π InteractionPyrrolidine Ring (positive charge)Phenylalanine, Tyrosine, Tryptophan

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding events of a ligand within a biological target over time. These simulations offer a deeper understanding beyond the static picture provided by molecular docking.

For pyrrolidine derivatives, MD simulations have been employed to analyze the flexibility of both the ligand and the protein, revealing how their conformations adapt to achieve an optimal binding mode. nih.gov Such studies can elucidate the stability of the ligand-protein complex and identify key residues that are critical for maintaining the binding interaction. In a study on pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors, MD simulations were used to assess the stability of the docked complexes. researchgate.net

MD simulations can also be used to explore the conformational landscape of 3-benzylpyrrolidine itself in solution, providing insights into the accessible conformations that are available for binding to a target. The flexibility of the pyrrolidine ring and the rotation of the benzyl group are key dynamic features that can be characterized through these simulations.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bohrium.com It is a powerful tool for calculating various electronic and structural properties of compounds like this compound.

DFT calculations can provide detailed information about:

Molecular Geometry: Optimization of the molecular structure to find the most stable (lowest energy) conformation.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding intermolecular interactions, including hydrogen bonding.

Vibrational Frequencies: Theoretical prediction of the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure.

DFT studies on related pyrrolidine structures have been conducted to understand their conformational preferences and electronic characteristics. acs.org For instance, DFT calculations can be used to compare the antioxidant activity of different compounds by analyzing their electronic properties. nih.gov A study on a block copolymer containing N-vinylpyrrolidone utilized DFT to define the structure-property correlation. environmentaljournals.org

Table 2: Representative DFT-Calculated Properties for a Pyrrolidine Derivative

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons
LUMO Energy-0.8 eVRelates to the ability to accept electrons
HOMO-LUMO Gap5.7 eVIndicator of chemical reactivity
Dipole Moment2.1 DMeasure of the molecule's overall polarity

Note: These are example values for a generic pyrrolidine derivative and would need to be specifically calculated for this compound.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. tandfonline.com These models are valuable for predicting the activity of new, untested compounds and for understanding which molecular properties are most important for activity.

The development of a QSAR model for a series of compounds like pyrrolidine derivatives typically involves:

Data Set Compilation: A set of molecules with known biological activities is collected.

Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using various statistical techniques.

QSAR studies on pyrrolidine derivatives have identified several descriptors that are often correlated with their biological activity. These can include descriptors related to the molecule's shape, polarity, and electronic properties. nih.gov For example, a QSAR study on pyrrolidine analogs as dipeptidyl peptidase IV (DPP-IV) inhibitors found that shape flexibility, E-state indices, and dipole moment were important for activity. nih.govtandfonline.com Another study on pyrrolidine derivatives as neuraminidase inhibitors showed that hydrogen bonding and electrostatic factors were key contributors to their inhibitory activity. nih.gov

Pharmacophore-Based Virtual Screening and Ligand Design

Pharmacophore modeling is a powerful technique in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific biological target. slideshare.net These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups.

For this compound, a pharmacophore model could be developed based on its key structural elements:

A hydrogen bond donor (the protonated pyrrolidine nitrogen).

A hydrophobic/aromatic feature (the benzyl group).

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening. youtube.com This allows for the rapid identification of other molecules that possess the same essential features and are therefore likely to be active at the same target. This approach has been successfully applied to identify novel inhibitors with pyrrolidine scaffolds. frontiersin.org For instance, a pharmacophore model for MMP-9 inhibitors included hydrophobic and aromatic ring features. nih.gov Virtual screening has also been used to identify potential inhibitors for targets such as the NS5B polymerase of the hepatitis C virus. nih.gov

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional conformation of a molecule and its stereochemistry are critical determinants of its biological activity. mdpi.comnih.gov The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The specific conformation adopted can be influenced by the substituents on the ring.

Furthermore, this compound is a chiral molecule, existing as two enantiomers (R and S). It is well-established in pharmacology that different enantiomers of a drug can have vastly different biological activities. One enantiomer may be highly active, while the other may be less active or even have a different pharmacological profile. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. The stereoselective synthesis of chiral pyrrolidines is therefore of great interest in medicinal chemistry. acs.orgacs.orgorganic-chemistry.org

Computational methods, such as conformational analysis and molecular modeling, can be used to predict the preferred conformations of each enantiomer and to understand how their different three-dimensional shapes might lead to differences in their interactions with a biological target. researchgate.net Studies on substituted prolines have shown that the configuration of the C3 carbon has a strong influence on the conformational effects. nih.gov

Future Research Directions and Emerging Paradigms

Development of Pyrrolidine-Based Organocatalysts

The pyrrolidine (B122466) ring is a well-established scaffold in organocatalysis, with L-proline being one of the most extensively studied organocatalysts. mdpi.comresearchgate.net This has spurred the development of numerous proline analogs. mdpi.comresearchgate.net The interest in pyrrolidine-based catalysts stems from their ability to facilitate stereoselective transformations, which is crucial in the synthesis of chiral molecules for pharmaceuticals and other applications. nih.govresearchgate.netd-nb.info

Future research in this area is focused on the design and synthesis of new chiral pyrrolidines. mdpi.comresearchgate.net For instance, novel chiral pyrrolidines have been synthesized from starting materials like 2,3-O-iso-propylidene-D-erythronolactol. mdpi.comresearchgate.net The development of these new catalysts aims to improve efficiency, selectivity, and the scope of reactions they can catalyze. The use of pyrrolidine derivatives as chiral controllers in asymmetric synthesis is a key area of exploration. d-nb.info The development of organocatalytic methods for creating axially chiral styrenes using pyrrolidine derivatives is a recent breakthrough in this field. nih.gov

Catalyst TypeKey FeaturesPotential Applications
Proline & AnalogsReadily available, well-studied, effective in various reactions.Asymmetric aldol (B89426), Mannich, and Michael reactions.
Chiral PyrrolidinesHigh stereocontrol, tunable steric and electronic properties.Enantioselective synthesis of complex molecules. mdpi.comresearchgate.net
Pyrrolidinium (B1226570) SaltsCan act as ionic liquids and catalysts.Acid-catalyzed reactions, Diels-Alder reactions. alfa-chemistry.com

Integration into Advanced Chemical Library Synthesis (e.g., Synthetic Fermentation)

The generation of large and diverse chemical libraries is a cornerstone of modern drug discovery. vapourtec.com Pyrrolidine scaffolds, including 3-benzylpyrrolidine (B112086), are valuable building blocks for these libraries due to their three-dimensional nature and synthetic tractability. nih.govresearchgate.netd-nb.info

An emerging paradigm in chemical library synthesis is "synthetic fermentation," a method that generates complex molecules under mild, aqueous conditions without the need for organisms or enzymes. ethz.ch This approach allows for the rapid, on-demand preparation of large libraries in multiwell plates. ethz.ch The compatibility of a wide range of functional groups, including those found on pyrrolidine derivatives, makes this a promising strategy for creating diverse libraries for high-throughput screening. ethz.ch The construction of an α-chiral pyrrolidine library has been achieved using a rapid and scalable continuous flow protocol, highlighting the potential for large-scale applications. rsc.org

Encoded combinatorial chemistry is another advanced technique where libraries of highly functionalized pyrrolidines are synthesized on a solid support, with each compound linked to a unique "tag" that records its synthetic history. nih.gov This allows for efficient screening and identification of active compounds. nih.gov

Exploration within Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug discovery. wikipedia.orgfrontiersin.org This method involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. wikipedia.org These fragments are then optimized and grown into more potent, drug-like molecules. pharmafeatures.com

The pyrrolidine scaffold is of significant interest in FBDD due to its three-dimensional character, which can lead to improved physicochemical properties like solubility. nih.gov The development of synthetic methods to create stereochemically enriched pyrrolidine fragments allows for the exploration of unique regions of 3D molecular space. nih.gov The "Rule of Three" provides general guidelines for the properties of ideal fragments (e.g., molecular weight < 300 Da), and many pyrrolidine-based fragments can be designed to fit these criteria. wikipedia.orgnih.gov

The process of FBDD typically involves a cascade of biophysical screening techniques to identify and validate fragment hits. researchgate.net Once a pyrrolidine-based fragment is identified, it can be optimized through strategies like growing, linking, or merging to enhance its binding affinity and selectivity. pharmafeatures.com

FBDD StageRole of Pyrrolidine FragmentsKey Considerations
Library DesignProvide 3D structural diversity. nih.govAdherence to the "Rule of Three". wikipedia.orgnih.gov
Hit IdentificationAct as starting points for lead discovery.Sensitive biophysical screening methods are required. researchgate.net
Hit-to-Lead OptimizationScaffold for chemical elaboration to improve potency. pharmafeatures.comMaintaining favorable physicochemical properties.

Potential Applications in Material Science Research

The unique properties of pyrrolidinium compounds are also being explored in the field of material science. ontosight.ai Pyrrolidinium-based ionic liquids, which are salts that are liquid at or near room temperature, exhibit desirable characteristics such as low vapor pressure, good thermal stability, and high ionic conductivity. nih.govacs.org These properties make them promising candidates for a variety of applications.

One area of interest is their use as electrolytes in all-solid-state lithium batteries. alfa-chemistry.com Polymeric ionic liquids based on pyrrolidinium can form mechanically stable, transparent films with high ionic conductivity at room temperature. alfa-chemistry.com The thermal behavior of pyrrolidinium salts is influenced by their chemical structure, with some exhibiting high melting temperatures and thermal stability. nih.gov

Furthermore, the development of highly conductive pyrrolidinium-based ionic plastic crystals is being accelerated through the use of materials informatics. chemrxiv.org This approach combines computational methods with experimental synthesis to efficiently design and screen new materials with desired properties. chemrxiv.org The solubility of pyrrolidinium-based salts can also be tuned by modifying their structure, which is an important consideration for their application in various solvent systems. nih.gov

Q & A

Q. What safety protocols are critical when handling 3-Benzylpyrrolidine hydrochloride in laboratory settings?

Answer: Essential precautions include:

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Waste Management : Segregate waste into designated containers for halogenated organic compounds and coordinate disposal with certified hazardous waste services to prevent environmental contamination .
  • Spill Handling : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent uncontrolled reactions .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

Answer:

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity, single impurity ≤0.5%) and Karl Fischer titration for water content .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with computational predictions (e.g., ACD/Labs or ChemDraw) to resolve ambiguities .

Q. How should this compound be stored to maintain stability?

Answer: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at -20°C. Conduct periodic stability assessments via accelerated degradation studies (40°C/75% RH for 6 months) to monitor hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound using factorial design?

Answer:

  • Experimental Design : Apply a 2³ factorial design to variables (temperature, catalyst loading, reaction time). For example, vary temperature (25–60°C), benzyl chloride equivalents (1.2–2.0), and reaction duration (12–24 hours).
  • Data Analysis : Use ANOVA to identify significant factors. Response surface methodology (RSM) can model nonlinear relationships and predict optimal conditions .
  • Validation : Replicate top-performing conditions in triplicate to ensure reproducibility.

Q. What methodologies address contradictions in reported NMR chemical shifts or melting points for this compound?

Answer:

  • Controlled Replication : Synthesize the compound using literature methods under strictly anhydrous conditions to exclude solvent or moisture artifacts.
  • Advanced Characterization : Employ differential scanning calorimetry (DSC) for melting point validation and 2D NMR (COSY, HSQC) to resolve signal overlaps. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can computational docking studies predict the binding affinity of this compound to neurological targets?

Answer:

  • Ligand Preparation : Generate the 3D structure from SMILES (e.g., C1CCN(C1)C[C@H]2CCNC2.Cl ) and optimize geometry using density functional theory (DFT).
  • Docking Workflow : Use AutoDock Vina or Schrödinger Glide to dock into target proteins (e.g., dopamine receptors). Validate with molecular dynamics (MD) simulations (50 ns) to assess binding stability.
  • Experimental Correlation : Compare computational results with in vitro binding assays (e.g., radioligand displacement) to refine models .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

Answer:

  • Reagent Selection : Use ultra-dry solvents (e.g., THF distilled over Na/benzophenone) to suppress side reactions.
  • Chromatographic Purification : Employ flash chromatography (silica gel, gradient elution with EtOAc/hexane) or preparative HPLC to isolate the target compound.
  • Process Monitoring : Track reaction progress via thin-layer chromatography (TLC) or in situ FTIR to halt reactions at optimal conversion .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in the reported solubility of this compound across solvents?

Answer:

  • Standardized Testing : Measure solubility in triplicate using gravimetric methods under controlled temperatures (e.g., 25°C ± 0.1°C).
  • Solvent Screening : Test polar aprotic (DMF, DMSO), protic (MeOH, H₂O), and nonpolar (hexane) solvents. Document pH effects in aqueous buffers.
  • Literature Review : Compare results with structurally analogous compounds (e.g., substituted pyrrolidine hydrochlorides) to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.